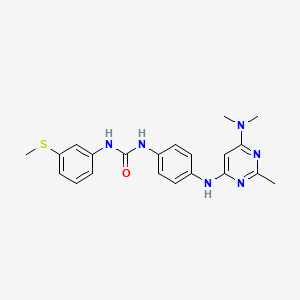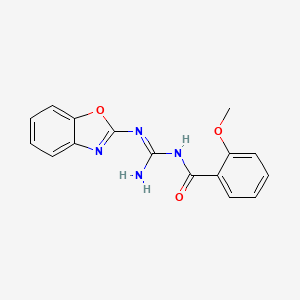![molecular formula C18H18N6S B11031196 1-(3-methylphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11031196.png)
1-(3-methylphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({IMINO[(3-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)-4-METHYLQUINAZOLINE is a complex organic compound with a unique structure that includes a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({IMINO[(3-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)-4-METHYLQUINAZOLINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinazoline with 3-toluidinocarbothioyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with formaldehyde and ammonia to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({IMINO[(3-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)-4-METHYLQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-({IMINO[(3-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)-4-METHYLQUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({IMINO[(3-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)-4-METHYLQUINAZOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure.
Thioamide Compounds: Compounds containing the thioamide functional group.
Uniqueness
2-({IMINO[(3-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)-4-METHYLQUINAZOLINE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H18N6S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C18H18N6S/c1-11-6-5-7-13(10-11)21-18(25)24-16(19)23-17-20-12(2)14-8-3-4-9-15(14)22-17/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25) |
InChI Key |
SNVZRLGLGQEUGW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)/N=C(\N)/NC2=NC3=CC=CC=C3C(=N2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N=C(N)NC2=NC3=CC=CC=C3C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11031118.png)
![4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11031135.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031149.png)
![1-[7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11031154.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11031156.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11031158.png)
![N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031160.png)
![1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031163.png)


![N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031179.png)
![4-[3-[9-(4-chlorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine](/img/structure/B11031185.png)
